molecular formula C27H26N2O5 B12164092 N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B12164092
M. Wt: 458.5 g/mol
InChI Key: BVIPTIQEYLFKHX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a unique structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the use of protecting groups such as 3,4-dimethoxybenzyl and 4-methoxybenzyl to protect hydroxy functions during the synthesis . The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ typically results in the removal of protecting groups, while reduction with LiAlH4 can lead to the formation of alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in complex organic synthesis highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methyl]-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C27H26N2O5/c1-32-20-11-8-18(9-12-20)16-29-17-23(21-6-4-5-7-22(21)27(29)31)26(30)28-15-19-10-13-24(33-2)25(14-19)34-3/h4-14,17H,15-16H2,1-3H3,(H,28,30)

InChI Key

BVIPTIQEYLFKHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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